molecular formula C6H11NO B8352270 N-ethyl-3,4-epoxypyrrolidine

N-ethyl-3,4-epoxypyrrolidine

Cat. No.: B8352270
M. Wt: 113.16 g/mol
InChI Key: WZDUNDJSSXEPAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-ethyl-3,4-epoxypyrrolidine is a specialized chemical scaffold of significant interest in pharmaceutical and organic synthesis research. The saturated pyrrolidine ring is a privileged structure in drug discovery, valued for its sp3-hybridization, which allows for efficient exploration of pharmacophore space and contributes to the stereochemistry and three-dimensional coverage of molecules . This non-planarity, a phenomenon known as "pseudorotation," can lead to a different biological profile of drug candidates due to a distinct binding mode to enantioselective proteins . The incorporation of both an ethyl substituent and an epoxide functional group onto this ring system makes it a particularly valuable and versatile intermediate. Researchers utilize this compound as a key building block in the design and synthesis of novel bioactive molecules. Its structure is relevant for probing new treatments for a range of human diseases, with the pyrrolidine scaffold commonly appearing in investigational agents targeting the central nervous system, cancer, and infectious diseases . The reactive epoxide group can facilitate further ring-opening reactions and functionalization, enabling the creation of diverse chemical libraries. This compound is provided for research applications as a building block in organic synthesis and for the exploration of structure-activity relationships (SAR) in medicinal chemistry programs. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

3-ethyl-6-oxa-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11NO/c1-2-7-3-5-6(4-7)8-5/h5-6H,2-4H2,1H3

InChI Key

WZDUNDJSSXEPAS-UHFFFAOYSA-N

Canonical SMILES

CCN1CC2C(C1)O2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The process begins with the chlorination of N-ethylpyrrolidine using chlorine gas in a hydrochloric acid medium. The reaction is conducted at ambient temperature for approximately six hours, during which chlorine gas is bubbled through a mixture of N-ethylpyrrolidine, concentrated HCl, and water. This step generates 3,4-dichloro-N-ethylpyrrolidine as an intermediate. The dichloride is then subjected to a base-induced elimination reaction using sodium hydroxide in ethanol, which facilitates the removal of two equivalents of HCl and forms the epoxide ring.

Key parameters include:

  • Chlorination time : 6 hours for complete dihalide formation.

  • Base concentration : 20% sodium hydroxide in ethanol for efficient dehydrohalogenation.

  • Temperature : Room temperature for chlorination and 25–30°C during base treatment.

Yield and Purification

The crude product obtained after base treatment is extracted with methylene chloride, dried over sodium sulfate, and concentrated under reduced pressure. Vacuum distillation yields this compound as a water-white liquid with a boiling point of 71°C at 0.6 mm Hg. The overall yield for this method is 92% , with a purity of 86% epoxide content as confirmed by NMR analysis. Recrystallization of the oxalate derivative further enhances purity, yielding a white solid with a melting point of 155–156°C.

Two-Step Synthesis Involving Catalytic Hydrogenation and Subsequent Epoxidation

An alternative route involves first synthesizing N-ethylpyrrolidine via catalytic hydrogenation of N-ethylpyrrolidone, followed by epoxidation using the chlorination-base method. This approach, detailed in a Chinese patent, prioritizes cost efficiency by avoiding expensive reducing agents like lithium aluminum hydride.

Catalytic Hydrogenation of N-Ethylpyrrolidone

N-Ethylpyrrolidone is hydrogenated in the presence of a palladium-based catalyst (10% Pd/C or 5% Pd/C) under high-pressure hydrogen (6 MPa) and elevated temperatures (140–160°C). The reaction is conducted in methanol, which serves as both solvent and hydrogen donor.

Optimized conditions :

  • Catalyst loading : 0.03–0.1:1 mass ratio of catalyst to substrate.

  • Reaction time : 3–6 hours for complete conversion.

  • Solvent-to-substrate ratio : 1:1–3 (mass basis).

This step achieves yields of 87.7–93.4% with >98.5% purity (GC analysis). The product, N-ethylpyrrolidine, is isolated via distillation after catalyst filtration and solvent recovery.

Epoxidation of N-Ethylpyrrolidine

The N-ethylpyrrolidine is then subjected to the chlorination-base elimination process described in Section 1.1. Combining both steps results in an overall yield of 83.7% for this compound, assuming a 90% yield for the epoxidation step.

Comparative Evaluation of Methodologies

Table 1: Comparison of Key Synthetic Routes for this compound

ParameterDirect EpoxidationTwo-Step Synthesis
Steps 12
Catalyst Cl₂, NaOHPd/C, Cl₂, NaOH
Temperature 25–30°C140–160°C (Step 1)
Pressure Ambient6 MPa H₂ (Step 1)
Overall Yield 92%83.7%
Purity 86% (NMR), >99% (oxalate)>98.5% (GC)
Scalability ModerateHigh

Industrial-Scale Production Considerations

The two-step method is favored for large-scale production due to its compatibility with continuous hydrogenation reactors and streamlined solvent recovery . However, the direct epoxidation route offers simplicity for small-batch synthesis. Industrial adoption requires balancing catalyst costs, energy consumption, and waste management, particularly for chlorine gas handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.